molecular formula C6H8N2O4 B586394 Methyl 2,5-dioxopiperazine-1-carboxylate CAS No. 146511-08-2

Methyl 2,5-dioxopiperazine-1-carboxylate

Cat. No.: B586394
CAS No.: 146511-08-2
M. Wt: 172.14
InChI Key: OEHKZSGCTQERHR-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxopiperazine-1-carboxylate is a chemical compound with the molecular formula C6H8N2O4. It belongs to the class of 2,5-dioxopiperazines, which are cyclic dipeptides. These compounds are known for their diverse biological activities and are often found in natural products, including proteins and polypeptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dioxopiperazine-1-carboxylate typically involves the cyclization of dipeptides or the reaction of amino acids under specific conditions. One common method is the reaction of glycine derivatives with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form the desired cyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxopiperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 2,5-dioxopiperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,5-dioxopiperazine-1-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways in cells. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methyl ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

Methyl 2,5-dioxopiperazine-1-carboxylate (MDPC) is a cyclic dipeptide derivative belonging to the class of 2,5-dioxopiperazines, which are recognized for their diverse biological activities. This article explores the biological activity of MDPC, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

MDPC is characterized by its unique cyclic structure, which contributes to its biological functions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

MDPC's biological activity is primarily attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : MDPC acts as an enzyme inhibitor or modulator, affecting biochemical pathways within cells. This interaction can influence processes such as apoptosis and cell proliferation.
  • Neuroprotective Effects : Research indicates that MDPC derivatives can protect neuronal cells from death in models of neurodegenerative diseases, such as Parkinson's disease, by up-regulating survival proteins like XIAP .
  • Antiviral Activity : Certain derivatives of MDPC have shown promise against viral infections, including influenza virus strains. Studies have demonstrated that these compounds can inhibit viral propagation in vitro .

Biological Activities

The biological activities of MDPC can be categorized into several key areas:

  • Antitumor Activity : MDPC derivatives have been investigated for their potential antitumor effects. For instance, compounds containing the 2,5-diketopiperazine scaffold have shown selective inhibition of histone deacetylases (HDACs), leading to suppressed growth of cancer cells .
  • Antiviral Properties : Novel N-substituted 2,5-diketopiperazine derivatives exhibited significant antiviral activity against the H5N2 influenza virus. These compounds were evaluated based on their ability to inhibit viral propagation in embryonated chicken eggs .
  • Neuroprotective Effects : A specific derivative containing a (4-methyl-2,5-dioxopiperazin-1-yl) methyl group demonstrated promising neuronal survival activity in models mimicking cerebral ischemia .

Case Studies and Research Findings

  • Neuroprotection in Parkinson's Disease Models :
    • A study evaluated the neuroprotective effects of K-856 (a derivative of MDPC) against neuronal cell death induced by oxidative stress. The compound was found to significantly up-regulate XIAP expression and protect neuronal cells from apoptosis .
  • Antiviral Efficacy Against Influenza :
    • Research focused on the antiviral activities of various 2,5-DKP derivatives against H5N2 influenza virus revealed that specific modifications to the piperazine ring enhanced antiviral efficacy. Molecular docking studies suggested potential binding interactions with viral neuraminidase .
  • Antitumor Activity :
    • Derivatives with structural modifications were tested for their ability to inhibit HDACs selectively. These compounds showed promise in suppressing the growth of colorectal cancer cells through mechanisms involving the activation of survival signaling pathways .

Data Summary

The following table summarizes key biological activities associated with this compound and its derivatives:

Biological Activity Mechanism References
AntitumorHDAC inhibition; apoptosis modulation
AntiviralInhibition of viral propagation
NeuroprotectionUp-regulation of survival proteins

Properties

IUPAC Name

methyl 2,5-dioxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-6(11)8-3-4(9)7-2-5(8)10/h2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKZSGCTQERHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667987
Record name Methyl 2,5-dioxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146511-08-2
Record name Methyl 2,5-dioxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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